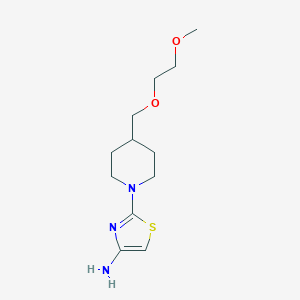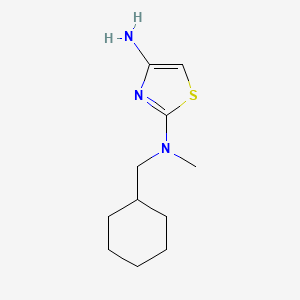
1-(5-Chloropyrimidin-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyrimidin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C7H8ClN3 It is characterized by a cyclopropane ring attached to a pyrimidine ring substituted with a chlorine atom at the 5-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-Chlorpyrimidin-2-yl)cyclopropanamin beinhaltet typischerweise die Reaktion von 5-Chlorpyrimidin mit Cyclopropanamin unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer nukleophilen Substitutionsreaktion, bei der das Chloratom am Pyrimidinring durch die Cyclopropanamin-Gruppe ersetzt wird. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um den Substitutionsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-(5-Chlorpyrimidin-2-yl)cyclopropanamin kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies beinhaltet häufig die Verwendung fortschrittlicher Techniken wie kontinuierlicher Strömungsreaktoren und automatisierter Synthese-Systeme, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5-Chlorpyrimidin-2-yl)cyclopropanamin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Das Chloratom am Pyrimidinring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen verwendet werden, typischerweise in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorpyrimidin-2-yl)cyclopropanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Chlorpyrimidin-2-yl)cyclopropanamin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es als Inhibitor bestimmter Enzyme wirken, indem es an ihre aktiven Zentren bindet und ihre normale Funktion verhindert. Die Verbindung kann auch mit Rezeptoren und anderen Proteinen interagieren, ihre Aktivität modulieren und verschiedene biologische Pfade beeinflussen .
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyrimidin-2-yl)cyclopropanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound may also interact with receptors and other proteins, modulating their activity and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(5-Chlorpyrimidin-2-yl)cyclopropanaminhydrobromid: Eine ähnliche Verbindung mit einer Hydrobromidsalzform.
1-(5-Brompyrimidin-2-yl)cyclopropanamin: Ein bromsubstituiertes Analogon.
1-(Pyrimidin-2-yl)cyclopropanamin: Eine Verbindung mit einer ähnlichen Struktur, aber ohne die Chlorsubstitution.
Einzigartigkeit
1-(5-Chlorpyrimidin-2-yl)cyclopropanamin ist aufgrund des Vorhandenseins sowohl des Cyclopropan- als auch des Chlorpyrimidin-Molekülteils einzigartig. Diese Kombination verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C7H8ClN3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |
InChI-Schlüssel |
RGEWLQSEWKITPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)





![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

